BenchChemオンラインストアへようこそ!

5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Medicinal Chemistry Chemical Procurement Purity Specification

5‑Fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine (CAS 1865205‑24‑8) is a fluorinated pyrimidine building block (C₉H₁₂FN₃, MW 181.21 g mol⁻¹) principally employed as a synthetic intermediate in medicinal chemistry programmes. Commercially available at 98 % purity, it provides a defined starting point for structure–activity relationship (SAR) exploration and lead optimisation.

Molecular Formula C9H12FN3
Molecular Weight 181.214
CAS No. 1865205-24-8
Cat. No. B2710588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS1865205-24-8
Molecular FormulaC9H12FN3
Molecular Weight181.214
Structural Identifiers
SMILESCC1=C(C(=NC=N1)N2CCCC2)F
InChIInChI=1S/C9H12FN3/c1-7-8(10)9(12-6-11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
InChIKeyWKJSVQFPSASRTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine (CAS 1865205-24-8): Procurement-Relevant Baseline


5‑Fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine (CAS 1865205‑24‑8) is a fluorinated pyrimidine building block (C₉H₁₂FN₃, MW 181.21 g mol⁻¹) principally employed as a synthetic intermediate in medicinal chemistry programmes . Commercially available at 98 % purity, it provides a defined starting point for structure–activity relationship (SAR) exploration and lead optimisation . The 5‑fluoro substituent differentiates this scaffold from non‑fluorinated 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine and is used to modulate potency, metabolic stability and selectivity in target‑oriented synthesis .

Why 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Analogs


Generic substitution of 5‑fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine with its non‑fluorinated congener 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine (CAS 1864394‑68‑2) or with regioisomeric 5‑fluoro‑4‑(pyrrolidin‑1‑yl)pyrimidine fails because the 5‑position fluorine atom imparts distinct electronic, steric and conformational properties that cannot be mimicked by a hydrogen atom or a substituent at another ring position . Replacement of hydrogen with fluorine at the 5‑position of pyrimidine scaffolds has been shown to yield up to a 4‑fold increase in target‑binding potency in head‑to‑head SAR comparisons, and fluorination at the C‑5 position uniquely influences oxidative metabolism compared with fluorination at C‑2 or C‑4 . Consequently, substituting the 5‑fluoro motif erases the physicochemical and biological advantages for which the compound is specifically procured.

Quantitative Differentiation Evidence for 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine Procurement


Purchasable Purity: 98 % vs. 95–97 % for Non-Fluorinated Analog

The target compound is commercially supplied at 98 % purity (Leyan Product No. 2260289) . In contrast, the closest non‑fluorinated structural analog, 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine (CAS 1864394‑68‑2), is listed by the same vendor at 97 % purity, and alternative suppliers report 95 % for that analog . The higher commercial purity specification reduces the impurity burden in parallel synthesis and SAR campaigns, directly affecting hit‑expansion reproducibility.

Medicinal Chemistry Chemical Procurement Purity Specification

ACC Inhibitor Patent Scope Inclusion: Fluorine Required for Target Coverage

The generic Markush formula of US 8,962,641 B2 (Boehringer Ingelheim) explicitly encompasses 5‑fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine as a core substructure of disclosed ACC inhibitors, whereas the non‑fluorinated 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine is not exemplified and falls outside the preferred R₁/R₂ substitution scope . This structural inclusion signals that fluorine at the 5‑position is critical for the claimed ACC inhibitory activity and physicochemical profile within this chemotype.

Acetyl-CoA Carboxylase Metabolic Disease Patent Analysis

Class-Level Potency and Selectivity Enhancement Conferred by 5-Fluoro Substitution on Pyrimidine Scaffolds

Extensive SAR studies on pyrimidine‑based kinase inhibitors demonstrate that 5‑fluoro substitution can improve potency by up to 4‑fold relative to the corresponding non‑fluorinated parent compound and simultaneously enhance kinome selectivity by reducing off‑target binding . Although direct matched‑pair data for 5‑fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine itself are not published, the class‑level evidence establishes that omission of the 5‑fluorine atom in 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine is expected to result in a measurable loss of target engagement and selectivity.

Structure-Activity Relationship Kinase Inhibition Fluorine Chemistry

Optimal Procurement and Application Scenarios for 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine


Replication of Patent-Exemplified ACC Inhibitor Series (US 8,962,641 B2)

Laboratories seeking to reproduce or extend the acetyl-CoA carboxylase (ACC) inhibitor chemotype disclosed in US 8,962,641 B2 (Boehringer Ingelheim) require the 5‑fluoro‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine building block as the core heterocyclic fragment . Because the non‑fluorinated analog falls outside the preferred patent scope, procurement of this specific fluorinated intermediate is a prerequisite for generating patent‑compliant chemical matter and validating the disclosed ACC pharmacology.

Fluorine‑Enabled SAR Expansion in Kinase Inhibitor Lead Optimisation

Medicinal chemistry teams pursuing pyrimidine‑based kinase inhibitors can use this compound to systematically explore the contribution of 5‑fluoro substitution to potency, selectivity and metabolic stability. Class‑level evidence demonstrates that 5‑fluoro substitution on pyrimidine scaffolds can deliver up to a 4‑fold increase in target potency . Incorporating this building block early in library enumeration ensures that fluorine‑dependent SAR vectors are captured.

Diversity‑Oriented Synthesis Libraries Requiring High‑Purity Halogenated Heterocycles

Parallel synthesis and DNA‑encoded library (DEL) platforms benefit from the 98 % purity specification of this compound . The defined purity minimises off‑cycle purification steps and reduces false‑positive assay signals attributable to impurities, which is critical in high‑throughput screening cascades where fluorinated heterocycles are privileged chemotypes.

Physicochemical Property Benchmarking of Fluorinated vs. Non‑Fluorinated Pyrimidine Matched Pairs

Computational and experimental teams investigating the impact of fluorine on logD, solubility and permeability can use this compound alongside its non‑fluorinated congener 4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine as a structurally controlled matched pair . Such head‑to‑head comparisons generate transferable design principles for fluorine‑aware property prediction models.

Quote Request

Request a Quote for 5-Fluoro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.